2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene hydrobromide is a complex organic compound known for its unique structure and properties. This compound belongs to the class of triazolobenzothiazoles, which are characterized by a triazole ring fused to a benzene or thiazole moiety .
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene hydrobromide involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenyl isocyanate with hydrazine derivatives to form intermediate compounds, which are then cyclized to produce the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-(4-methoxyphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazolobenzothiazoles, such as 1,2,4-triazolo[3,4-b]benzothiazole and 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole . Compared to these compounds, 4-(4-methoxyphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene hydrobromide has unique structural features that may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13BrN2OS |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide |
InChI |
InChI=1S/C16H12N2OS.BrH/c1-19-12-8-6-11(7-9-12)13-10-18-14-4-2-3-5-15(14)20-16(18)17-13;/h2-10H,1H3;1H |
InChI Key |
OWGGCJPYFVYOBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.